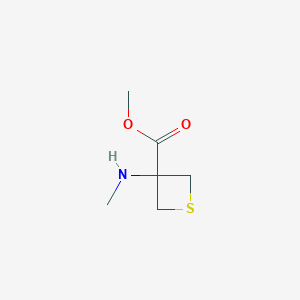

Methyl 3-(methylamino)thietane-3-carboxylate

Description

Systematic IUPAC Name and CAS Registry Number

The systematic IUPAC name for this compound is This compound , which reflects its thietane ring system, methylamino substituent at the 3-position, and carboxylate ester group at the same carbon. The thietane ring, a four-membered cyclic sulfide, forms the core structure, while the methylamino and methyl carboxylate groups introduce polarity and reactivity.

The Chemical Abstracts Service (CAS) Registry Number assigned to this compound is 1936325-26-6 . This unique identifier distinguishes it from structurally similar molecules, such as methyl 3-amino-1,1-dioxo-thietane-3-carboxylate (CAS 1780720-71-9) and methyl 3-(methylamino)-1,1-dioxo-thietane-3-carboxylate (CAS 2286883-86-9), which contain additional sulfone functional groups.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₆H₁₁NO₄S , derived from its constituent atoms: six carbon, eleven hydrogen, one nitrogen, four oxygen, and one sulfur atom. The molecular weight, calculated as the sum of atomic masses, is 193.22 g/mol .

Table 1: Molecular composition breakdown

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 6 | 12.01 | 72.06 |

| Hydrogen | 11 | 1.008 | 11.09 |

| Nitrogen | 1 | 14.01 | 14.01 |

| Oxygen | 4 | 16.00 | 64.00 |

| Sulfur | 1 | 32.07 | 32.07 |

| Total | 193.22 |

The presence of four oxygen atoms indicates the inclusion of both the carboxylate ester (-COOCH₃) and potential sulfone (-SO₂) groups, though the latter is not explicitly stated in the IUPAC name. This discrepancy suggests possible variations in nomenclature conventions for sulfur-containing heterocycles.

Properties

Molecular Formula |

C6H11NO2S |

|---|---|

Molecular Weight |

161.22 g/mol |

IUPAC Name |

methyl 3-(methylamino)thietane-3-carboxylate |

InChI |

InChI=1S/C6H11NO2S/c1-7-6(3-10-4-6)5(8)9-2/h7H,3-4H2,1-2H3 |

InChI Key |

RMVDLYFBIDQZJV-UHFFFAOYSA-N |

Canonical SMILES |

CNC1(CSC1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nucleophilic Ring-Opening of Halomethyloxirane Derivatives

- Starting from chloromethyloxirane derivatives, nucleophilic attack by hydrogen sulfide (H₂S) or hydrosulfide anion (HS⁻) generates mercaptoalkanolates.

- These intermediates undergo proton transfer to form hydroxyalkanethiolates, which then cyclize intramolecularly to form thietane-3-ols.

- Subsequent functional group transformations (e.g., esterification, amination) can introduce the methylamino and carboxylate ester groups.

Stepwise Nucleophilic Displacements Using Halogenated Precursors

- Halomethylated intermediates such as 3,3-bis(chloromethyl)oxetane can be reacted with thiourea to form isothiouronium salts.

- Treatment with base (e.g., KOH in ethanol) leads to thiolate intermediates that cyclize to thietane rings.

- Further functionalization introduces the methylamino substituent and ester group, potentially via amide formation and esterification steps.

Mitsunobu Reaction Followed by Intramolecular Ring-Opening

- Starting from sugar derivatives like methyl 2,3-anhydro-α-D-ribofuranoside, a Mitsunobu reaction with thiolacetic acid introduces sulfur functionality.

- Hydrolysis and intramolecular nucleophilic ring-opening of oxirane rings generate thietane rings.

- Subsequent mesylation and treatment with sodium bicarbonate yield thietane derivatives with functional groups amenable to methylamino and ester substitution.

Direct Cyclic Thioetherification of γ-Mercaptoalkanols

- γ-Mercaptoalkanols can be cyclized directly using reagents such as triphenylphosphine diethyl ester (Ph₃P(OEt)₂) to form thietane rings.

- This method allows for the introduction of substituents on the ring, including methylamino and carboxylate ester groups, by selecting appropriate starting materials.

| Methodology | Key Starting Materials | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic ring-opening of halomethyloxirane | Chloromethyloxirane, H₂S, Ba(OH)₂ | Mild base, aqueous or alcoholic solvents | Efficient ring formation, mild conditions | Requires handling of H₂S, toxic gases |

| Stepwise nucleophilic displacement | 3,3-Bis(chloromethyl)oxetane, thiourea | Acidic then basic conditions, reflux | High regioselectivity, versatile | Multi-step, longer reaction times |

| Mitsunobu reaction + ring-opening | Methyl 2,3-anhydro-α-D-ribofuranoside | Mitsunobu reagents, hydrolysis, mesylation | Stereoselective, allows complex substitution | Requires multiple steps, sensitive reagents |

| Direct cyclic thioetherification | γ-Mercaptoalkanols | Ph₃P(OEt)₂ or similar reagents | Straightforward, fewer steps | Limited substrate scope |

- The nucleophilic ring-opening approach is favored for its mild conditions and relatively straightforward access to thietane-3-ols, which can be further functionalized to methyl 3-(methylamino)thietane-3-carboxylate.

- Stepwise nucleophilic displacement methods provide high control over substitution patterns but require careful control of reaction conditions and purification steps.

- Mitsunobu-based syntheses offer stereochemical control and access to complex derivatives but involve multiple reaction steps and sensitive reagents.

- Direct cyclic thioetherification is efficient for simpler substrates but may be limited by the availability of suitable γ-mercaptoalkanols.

The preparation of this compound relies on established synthetic strategies for thietane ring construction, primarily involving nucleophilic ring-opening of epoxides or halomethyloxiranes, stepwise nucleophilic displacement of halogenated precursors, Mitsunobu reactions, and direct cyclic thioetherification. Each method offers distinct advantages and challenges, and the choice depends on the availability of starting materials, desired stereochemistry, and functional group compatibility. Current literature emphasizes the importance of intramolecular nucleophilic displacement and ring-opening strategies as the most versatile and efficient routes for synthesizing such thietane derivatives.

Chemical Reactions Analysis

Methyl 3-(methylamino)thietane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity:

Methyl 3-(methylamino)thietane-3-carboxylate has been investigated for its potential in cancer therapy. Research indicates that compounds with thietane structures can modulate pathways associated with cell proliferation and apoptosis, making them candidates for anticancer agents. Specifically, derivatives of thietanes have shown promise in treating various cancers including acute myelogenous leukemia and ovarian cancer .

Neurological Effects:

The compound is also noted for its interaction with the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. Modulators of this receptor are being explored for their therapeutic potential in neurodegenerative diseases .

Synthetic Chemistry

Synthesis Techniques:

Recent advancements in synthetic methodologies have facilitated the construction of thietane backbones, including this compound. Methods such as the Mitsunobu reaction and nucleophilic ring-opening reactions have been employed to create various derivatives, enhancing the compound's utility in research .

Reactivity and Functionalization:

The ability to functionalize the thietane ring allows for the development of novel compounds with tailored biological activities. This versatility makes it a valuable scaffold in drug design .

Biological Studies

Pharmacological Investigations:

Studies have shown that thietane derivatives exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. These findings highlight the potential of this compound as a lead compound for developing new therapeutics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of methyl 3-(methylamino)thietane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfur atom plays a crucial role in its reactivity and biological activity .

Comparison with Similar Compounds

Key Observations :

- Ring Strain vs.

- Functional Groups: The methylamino group in the target compound may offer improved metabolic stability compared to primary amines (e.g., 3-amino-thiophene derivatives) by reducing oxidation susceptibility .

- Electronic Effects : Thiophene derivatives (e.g., ’s conjugated acryloyl substituent) exhibit extended π-systems, whereas the thietane’s smaller ring limits conjugation, altering electronic properties and binding interactions .

2.3. Physicochemical and Pharmacological Properties

- Lipophilicity : The methyl ester group enhances lipophilicity across all analogs, favoring membrane permeability. However, the thietane’s smaller ring may reduce solubility compared to thiophenes .

- Bioactivity: Thiophene derivatives (e.g., ) are noted for antimicrobial and anticancer activity, likely due to their planar structures interacting with biological targets. Thietanes, with their strained rings, might exhibit unique binding modes or serve as prodrugs that release active agents upon ring opening .

- Stability : Sulfone derivatives (e.g., 1,1-dioxo-thietane in ) exhibit higher oxidative stability but reduced nucleophilicity compared to the target compound .

Biological Activity

Methyl 3-(methylamino)thietane-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a thietane ring, a sulfur-containing heterocycle, with a methylamino group and an ester functional group. Its molecular formula is . The presence of the methylamino group enhances its reactivity and potential interactions with biological systems, making it a candidate for further pharmacological studies.

Biological Activity

Research indicates that this compound exhibits antimicrobial and anticancer properties. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors, which in turn affects cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

In vitro studies have demonstrated that this compound shows activity against various bacterial strains. The antimicrobial efficacy is attributed to its ability to disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival. For instance, preliminary assays have shown that concentrations as low as 50 µM can inhibit bacterial growth significantly.

Anticancer Properties

The anticancer potential of this compound has been explored through various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death. For example, treatment of human breast cancer cells with this compound resulted in a dose-dependent increase in apoptotic markers.

The exact molecular targets of this compound are still under investigation. However, it is hypothesized that the compound interacts with specific receptors involved in cell signaling pathways related to growth and survival. Ongoing research aims to clarify these interactions and identify potential side effects or therapeutic benefits.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes reacting a methylamine derivative with a thietane precursor in the presence of an acid or base catalyst at elevated temperatures.

Synthesis Overview:

- Starting Materials: Methylamine derivative, thietane precursor

- Catalysts: Acid or base

- Conditions: Elevated temperature for complete conversion

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Screening : A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria. Results showed significant inhibition at concentrations above 50 µM.

- Cancer Cell Line Studies : Research involving human colorectal cancer cells demonstrated that treatment with this compound led to a reduction in cell viability by over 70% after 48 hours, indicating strong anticancer activity.

Comparative Analysis with Related Compounds

To further understand the uniqueness of this compound, a comparison with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-(Methylamino)thietane-3-carboxylic acid | Lacks ester functionality; contains a carboxylic acid group | Limited antimicrobial activity |

| 3-(Methylamino)thietane-3-carboxamide | Contains an amide instead of an ester; different reactivity | Moderate anticancer effects |

| Thietane-3-carboxylic acid | Parent compound without amino substitution; simpler structure | Minimal biological activity |

The unique combination of both the methylamino and ester groups in this compound enhances its reactivity and potential biological activity compared to these related compounds.

Q & A

How can synthetic routes for Methyl 3-(methylamino)thietane-3-carboxylate be designed, and what key intermediates are involved?

Methodology Answer:

Synthesis of thietane and thiophene derivatives often involves cyclization or coupling reactions. For example, similar compounds like ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate are synthesized using amidation or nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere) with refluxing dichloromethane (CH₂Cl₂) as a solvent . Key intermediates may include protected amines (e.g., tert-butyl carbamate) or activated esters. Optimization of protecting groups (e.g., Boc for amines) and reaction time can improve yield. Post-synthesis purification via reverse-phase HPLC with methanol-water gradients is recommended to isolate the target compound .

What spectroscopic techniques are critical for confirming the structure of this compound?

Methodology Answer:

- 1H/13C NMR : Characterize protons and carbons in the thietane ring, methylamino group, and ester moiety. For example, methyl esters typically show a singlet near δ 3.7 ppm in 1H NMR .

- IR Spectroscopy : Confirm the presence of ester carbonyl (C=O, ~1700 cm⁻¹) and secondary amine (N-H, ~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns.

How can reaction conditions be optimized to mitigate low yields in the synthesis of this compound?

Methodology Answer:

- Solvent Selection : Polar aprotic solvents like CH₂Cl₂ or DMF enhance reactivity for cyclization .

- Catalysts : Use DMAP or HOBt to facilitate amide bond formation if intermediates require coupling .

- Temperature Control : Reflux conditions (40–60°C) balance reaction rate and side-product formation.

- Purification : Gradient elution in reverse-phase HPLC (e.g., 30%→100% methanol) improves resolution of closely related byproducts .

How can computational chemistry predict the reactivity and stability of this compound?

Methodology Answer:

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, PubChem-derived InChI keys (e.g.,

YDCHUYOOZSUDCV-FNORWQNLSA-N) enable structure import into software like Gaussian . - Molecular Dynamics (MD) : Simulate solvation effects in biological systems to predict binding affinity or stability .

- Docking Studies : Model interactions with target proteins (e.g., enzymes) using AutoDock Vina to prioritize experimental testing .

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodology Answer:

- Multi-Technique Cross-Validation : Compare NMR, IR, and MS data to confirm functional groups. For instance, an unexpected IR peak at ~1650 cm⁻¹ may indicate an imine impurity, requiring 2D NMR (e.g., HSQC) for verification .

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to distinguish exchangeable protons (e.g., NH) in NMR .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if crystallization is feasible .

How can the biological activity of this compound be evaluated in cancer research?

Methodology Answer:

- In Vitro Assays :

- Cytotoxicity : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

- Enzyme Inhibition : Test inhibition of kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ for kinases) .

- Mechanistic Studies :

- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) or cell cycle arrest .

- Western Blotting : Quantify protein expression changes (e.g., caspase-3 for apoptosis) .

What analytical challenges arise in quantifying this compound in biological matrices?

Methodology Answer:

- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (SPE) to isolate the compound from plasma/tissue homogenates .

- LC-MS/MS : Employ a C18 column with mobile phases (0.1% formic acid in water/acetonitrile) for high sensitivity. Monitor transitions like m/z 230→185 (hypothetical example) .

- Matrix Effects : Validate recovery rates (≥80%) and use internal standards (e.g., deuterated analogs) to correct ion suppression .

How can structure-activity relationships (SAR) guide the modification of this compound?

Methodology Answer:

- Scaffold Modifications : Compare analogs like methyl 3-amino-4-methylthiophene-2-carboxylate to assess the impact of thietane vs. thiophene rings on bioactivity .

- Functional Group Variation : Replace the methylamino group with bulkier substituents (e.g., isopropyl) to evaluate steric effects on target binding .

- Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical hydrogen-bond donors/acceptors .

What safety protocols are essential when handling this compound?

Methodology Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis and purification steps to minimize inhalation risks .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

How can metabolic stability of this compound be assessed for drug development?

Methodology Answer:

- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH to measure half-life (t1/2) via LC-MS quantification .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to identify metabolic liabilities .

- In Silico Prediction : Tools like ADMET Predictor™ estimate permeability (LogP) and cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.